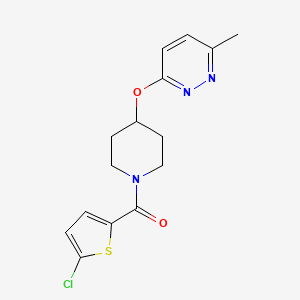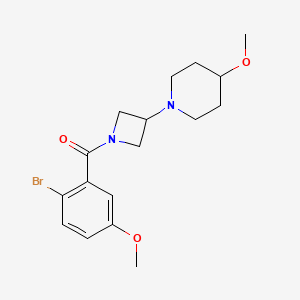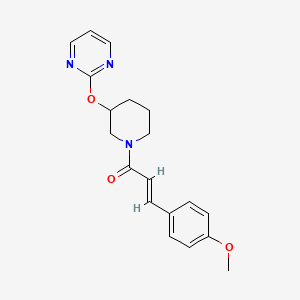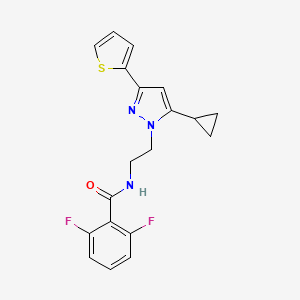![molecular formula C20H12ClN5O4 B2569618 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one CAS No. 318498-05-4](/img/structure/B2569618.png)
1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one, commonly referred to as CPNP, is an organic compound that has been studied extensively in the scientific community due to its potential applications in drug design and development. CPNP is a heterocyclic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties. This compound has been extensively studied for its potential to be used in the development of new drugs and therapeutics for various diseases and conditions.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications : Research by Katariya, Vennapu, and Shah (2021) highlights the synthesis of novel heterocyclic compounds incorporating pyridine, oxazole, and pyrazoline entities. These compounds, including variations of the pyridazinone structure, were found to exhibit significant anticancer and antimicrobial activities, underscoring their potential in medical applications (Katariya, Vennapu, & Shah, 2021).
Synthesis and Structural Analysis : Volkova et al. (2021) conducted a study focusing on the synthesis of pyridyl-substituted nitrosopyrazole with a para-chlorophenyl substituent. The structural properties of these compounds were extensively studied, providing insights into their potential applications in chemical synthesis and drug development (Volkova, Kositsyna, Kukushkin, & Root, 2021).
Anticancer Agent Development : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds using a similar structure that showed higher anticancer activity than the reference drug, doxorubicin. This indicates the potential use of such compounds in developing new anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Inflammation and Bacterial Infections : A study by Ravula et al. (2016) involved synthesizing pyrazoline derivatives that showed promising results in in vivo anti-inflammatory and in vitro antibacterial activities. Such compounds could be relevant in treating inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Pyrazole Derivative Synthesis and Reactions : Şener et al. (2002) explored the synthesis and reactions of pyrazole derivatives, including pyrazolo[3,4-d]-pyridazinone and pyridazine amine derivatives, suggesting their potential utility in various chemical processes (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN5O4/c21-14-4-6-15(7-5-14)24-11-9-18(27)19(23-24)17-8-10-25(22-17)20(28)13-2-1-3-16(12-13)26(29)30/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMWBNGFZBSJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-4-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2569536.png)

![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B2569538.png)

![(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B2569542.png)
![(E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569543.png)

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)

![8-((2,4-Dimethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2569553.png)

![1,7-dimethyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569555.png)
![Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate](/img/structure/B2569556.png)
